17|A,20|A-Dihydroxyprogesterone-d5
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Overview
Description
17α,20β-Dihydroxyprogesterone-d5 is a deuterated form of 17α,20β-Dihydroxyprogesterone, a steroid hormone that plays a crucial role in the maturation and ovulation processes in various species. This compound is often used in scientific research to study hormonal regulation and reproductive biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17α,20β-Dihydroxyprogesterone-d5 typically involves the deuteration of 17α,20β-Dihydroxyprogesterone. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. Common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 17α,20β-Dihydroxyprogesterone-d5 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced biotechnological processes and fermentation techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
17α,20β-Dihydroxyprogesterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
17α,20β-Dihydroxyprogesterone-d5 is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating hormonal regulation and reproductive processes.
Medicine: Exploring potential therapeutic applications in reproductive health and hormone-related disorders.
Industry: Developing new biotechnological processes for hormone production and regulation
Mechanism of Action
The mechanism of action of 17α,20β-Dihydroxyprogesterone-d5 involves its interaction with specific receptors and enzymes in the body. It acts on progesterone receptors to regulate the growth and shedding of the uterine lining, playing a crucial role in reproductive processes. The molecular targets include various enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the biosynthesis of other steroid hormones.
Dydrogesterone: A synthetic progestogen used in hormone therapy.
17α,20β-Dihydroxy-4-pregnen-3-one: A maturation-inducing hormone in fish
Uniqueness
17α,20β-Dihydroxyprogesterone-d5 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and studying metabolic pathways. Its stability and specificity in binding to progesterone receptors also make it distinct from other similar compounds .
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1/i4D2,6D2,12D |
InChI Key |
MASCESDECGBIBB-KMJDKRMESA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Origin of Product |
United States |
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